N'-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzohydrazide
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Overview
Description
N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide is an organic compound that features a benzothiazole ring substituted with a fluorine atom and a methoxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI).
Coupling with Methoxybenzohydrazide: The final step involves coupling the fluorinated benzothiazole with 3-methoxybenzohydrazide under appropriate conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the benzothiazole ring or the hydrazide moiety.
Substitution: Substituted benzothiazole derivatives with different functional groups replacing the fluorine atom.
Scientific Research Applications
N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide involves its interaction with specific molecular targets. The benzothiazole ring can interact with biological macromolecules, potentially inhibiting enzymes or binding to receptors. The fluorine atom and methoxy group can enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
- 4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine
- N-(4-fluoro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide
Uniqueness
N’-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide is unique due to the presence of both a fluorinated benzothiazole ring and a methoxybenzohydrazide moiety. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N'-(4-fluoro-1,3-benzothiazol-2-yl)-3-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O2S/c1-21-10-5-2-4-9(8-10)14(20)18-19-15-17-13-11(16)6-3-7-12(13)22-15/h2-8H,1H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPJUZXCBLWQPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NNC2=NC3=C(C=CC=C3S2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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